molecular formula C12H19NO4 B14307312 N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine CAS No. 113955-83-2

N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine

Cat. No.: B14307312
CAS No.: 113955-83-2
M. Wt: 241.28 g/mol
InChI Key: DQMSYWAWXLRLMU-UHFFFAOYSA-N
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Description

N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine is a chemical compound that features a trimethoxyphenyl group, which is known for its presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine typically involves the reaction of 3,4,5-trimethoxyphenol with an appropriate alkylating agent to introduce the ethan-1-amine moiety. Common reagents used in this synthesis include methyl iodide and sodium hydride. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of ether derivatives.

Scientific Research Applications

N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to bind to specific sites on proteins, such as tubulin, inhibiting their function. This can lead to the disruption of cellular processes, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethan-1-amine moiety, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives.

Properties

CAS No.

113955-83-2

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

N-methyl-2-(3,4,5-trimethoxyphenoxy)ethanamine

InChI

InChI=1S/C12H19NO4/c1-13-5-6-17-9-7-10(14-2)12(16-4)11(8-9)15-3/h7-8,13H,5-6H2,1-4H3

InChI Key

DQMSYWAWXLRLMU-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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